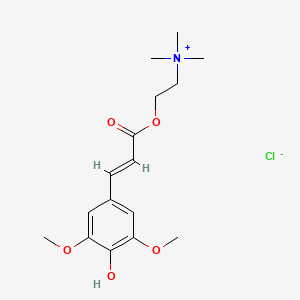

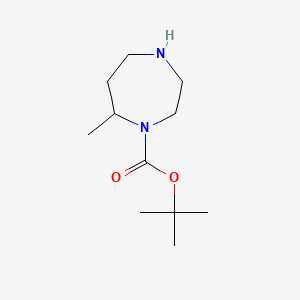

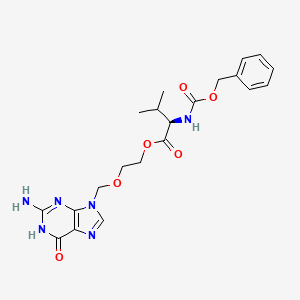

![molecular formula C5H9ClN4 B569513 4,5,6,7-Tetrahidro-1,2,3-triazolo[1,5-A]pirazina clorhidrato CAS No. 123308-28-1](/img/structure/B569513.png)

4,5,6,7-Tetrahidro-1,2,3-triazolo[1,5-A]pirazina clorhidrato

Descripción general

Descripción

“4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as "3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride" .

Synthesis Analysis

A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro triazolo . The methodology utilizes simple and easily available substrates of a broad range .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” is complex and involves multiple rings . The structure is based on the [1,2,4]triazolo[4,3-a]pyrazine platform .Chemical Reactions Analysis

The synthesis of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The reaction also involves the use of palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle .Physical and Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” include its molecular weight of 160.61 . It is a solid at room temperature and should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Moduladores de los receptores σ

Las tetrahidro[1,2,3]triazolo[1,5-a]pirazinas, incluida la 4,5,6,7-Tetrahidro-1,2,3-triazolo[1,5-A]pirazina clorhidrato, se han establecido como moduladores de los receptores σ . Estos receptores participan en varios procesos fisiológicos, incluida la percepción del dolor, la función motora y las funciones cognitivas.

Inhibidores de la β-secretasa-1 (BACE-1)

Se ha encontrado que estos compuestos inhiben la β-secretasa-1 (BACE-1) . La BACE-1 es una enzima que desempeña un papel crucial en la formación de placas de amiloide beta en el cerebro, que están asociadas con la enfermedad de Alzheimer.

Inhibición del citocromo Cyp8b1

El citocromo Cyp8b1 es otro objetivo de estos compuestos . Al inhibir esta enzima, pueden influir potencialmente en la síntesis de ácidos biliares, que son esenciales para la digestión y la absorción de las grasas dietéticas.

Actividad antiviral

Las tetrahidro[1,2,3]triazolo[1,5-a]pirazinas también poseen actividad antiviral . Se han utilizado en el tratamiento del herpes y la hepatitis viral B .

Actividad antitumoral

Los representantes de esta clase de compuestos también exhiben actividad antitumoral . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos contra el cáncer.

Métodos de síntesis

Se han desarrollado varios métodos para la síntesis de this compound . Estos métodos proporcionan acceso rápido y multigramo a los derivados objetivo a partir de reactivos no costosos disponibles comercialmente

Mecanismo De Acción

Target of Action

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .

Mode of Action

The compound interacts with its targets, modulating their activity and inducing changes in their function . For instance, as a modulator of σ-receptors, it can alter receptor signaling, while as an inhibitor of BACE-1 and cytochrome Cyp8b1, it can reduce the activity of these enzymes .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, modulation of σ-receptors can influence signal transduction pathways, while inhibition of BACE-1 and cytochrome Cyp8b1 can impact metabolic pathways . The downstream effects of these interactions can lead to changes in cellular functions and responses .

Result of Action

The compound’s action results in molecular and cellular effects, such as altered signal transduction, reduced enzyme activity, and changes in metabolic processes . These effects can have therapeutic implications, such as the treatment of herpes and viral hepatitis B . Additionally, representatives of this class of compounds also exhibit antitumor activity .

Safety and Hazards

Direcciones Futuras

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Other application fields of these low viscosity ionic liquids are dye-sensitized solar cells, in which the bicyclic 1,2,3-triazolium derivatives serve as nonvolatile electrolytes .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been established as a modulator of σ-receptors, which are a type of protein that is involved in signal transmission within cells . It also inhibits the enzyme β-secretase-1 (BACE-1), which plays a crucial role in the production of beta-amyloid peptide, a substance that accumulates in the brains of people with Alzheimer’s disease . Furthermore, it inhibits cytochrome Cyp8b1, an enzyme involved in the metabolism of cholesterol .

Cellular Effects

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride has various effects on cells and cellular processes. It influences cell function by modulating the activity of σ-receptors, thereby affecting signal transmission within cells . It also impacts cell signaling pathways and gene expression by inhibiting the activity of BACE-1 . Additionally, it affects cellular metabolism by inhibiting cytochrome Cyp8b1 .

Molecular Mechanism

The molecular mechanism of action of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to σ-receptors, it modulates their activity and affects signal transmission within cells . It inhibits the activity of BACE-1, leading to a decrease in the production of beta-amyloid peptide . It also inhibits cytochrome Cyp8b1, affecting the metabolism of cholesterol .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-2-9-5(3-6-1)4-7-8-9;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAFWMFNHSJTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=N2)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656385 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123308-28-1 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

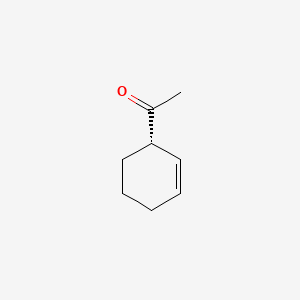

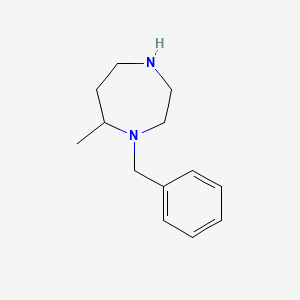

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)

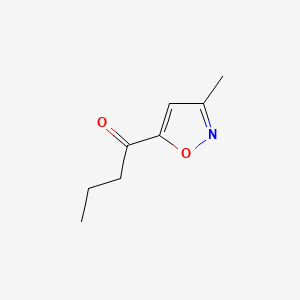

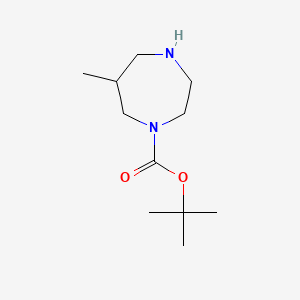

![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

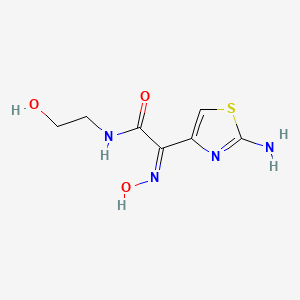

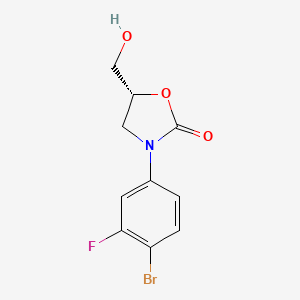

![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)